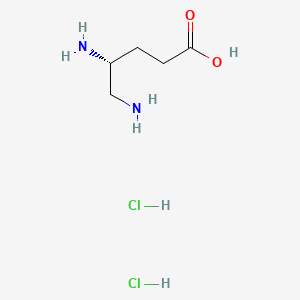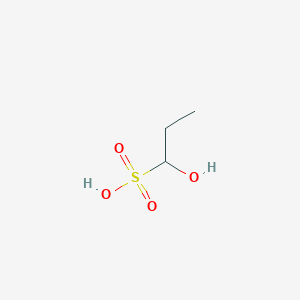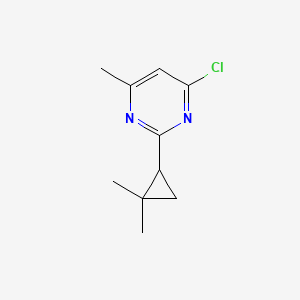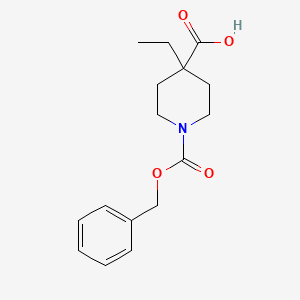
(4R)-4,5-diaminopentanoicaciddihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4,5-diaminopentanoicaciddihydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of pentanoic acid, featuring two amino groups at the 4th and 5th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4,5-diaminopentanoicaciddihydrochloride typically involves the following steps:
Starting Material: The process begins with the selection of a suitable starting material, such as a pentanoic acid derivative.
Amination: The introduction of amino groups at the 4th and 5th positions is achieved through amination reactions. This can be done using reagents like ammonia or amines under controlled conditions.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield.
Continuous Processing: The use of continuous flow reactors ensures consistent production and quality control.
Quality Assurance: Rigorous testing and quality control measures are implemented to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4,5-diaminopentanoicaciddihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted under controlled temperatures and pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced amine derivatives.
Substitution: Generation of substituted amine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4R)-4,5-diaminopentanoicaciddihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (4R)-4,5-diaminopentanoicaciddihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups play a crucial role in binding to active sites, influencing biochemical pathways and cellular processes. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, which are essential for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4,5-diaminopentanoicaciddihydrochloride: The stereoisomer of the compound with different spatial arrangement of atoms.
4,5-diaminopentanoic acid: The non-dihydrochloride form of the compound.
4-aminopentanoic acid: A related compound with a single amino group.
Uniqueness
(4R)-4,5-diaminopentanoicaciddihydrochloride is unique due to its specific stereochemistry and the presence of two amino groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C5H14Cl2N2O2 |
|---|---|
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
(4R)-4,5-diaminopentanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-3-4(7)1-2-5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m1../s1 |
InChI-Schlüssel |
ZTPWEUZHVTXNBI-RZFWHQLPSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@H](CN)N.Cl.Cl |
Kanonische SMILES |
C(CC(=O)O)C(CN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)




![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)






